Methysergide maleate
Overview
Description
Methysergide maleate is a medication that has been historically used for the prophylactic treatment of migraine and other vascular headaches. It functions as a serotonin blocker and has been in use since the early sixties. While it has shown efficacy in preventing migraines, its use is associated with a range of side effects, from mild ones like nausea and dizziness to severe complications such as retroperitoneal fibrosis, vascular spasm, and fibrosis . The drug's side effects can be reversible upon discontinuation, but the exact mechanism of action leading to these adverse effects remains unclear .
Synthesis Analysis
Molecular Structure Analysis
Methysergide maleate is a derivative of ergot alkaloids, which are known for their complex molecular structures. The interaction of methysergide maleate with other compounds, such as caffeine, has been studied, indicating that it can form complexes in aqueous solutions, which may affect its dissolution rate and absorption . Understanding the molecular structure is essential for predicting the drug's behavior in biological systems and its interaction with other compounds.
Chemical Reactions Analysis
The chemical reactions involving methysergide maleate are not extensively discussed in the provided literature. However, the drug's interaction with caffeine suggests that it can participate in complex formation reactions in solution . Additionally, the drug's adverse effects imply that it may interact with biological tissues, leading to fibrosis and vascular spasm, although the exact chemical pathways for these reactions are not fully understood .
Physical and Chemical Properties Analysis
The physical and chemical properties of methysergide maleate, such as solubility and partitioning-rate behavior, have been studied to some extent. The interaction with caffeine affects these properties, which in turn can influence the drug's absorption and therapeutic effectiveness . The drug's propensity to cause vascular spasm and fibrosis suggests that it interacts with biological systems in a complex manner, which could be related to its physical and chemical properties .
Relevant Case Studies
Several case studies highlight the complications associated with methysergide maleate therapy. These include spasm of the superior mesenteric artery , retroperitoneal fibrosis , primary erythermalgia treatment , reversible mesenteric artery stenoses , abdominal angina , acute ischemia of a limb , and vascular adventitial fibrosis . These cases underscore the importance of monitoring for adverse effects during treatment and provide insights into the drug's impact on vascular health.
Scientific Research Applications
Pharmacokinetics in Humans
Methysergide maleate's pharmacokinetics were explored in a study involving healthy men. The systemic availability of methysergide was found to be 13%, primarily due to extensive first-pass metabolism to methylergometrine. This study provided insights that could be relevant to the treatment of migraine, as methylergometrine might contribute to methysergide's effect. Methylergometrine also displayed a significantly longer elimination half-life than methysergide (Bredberg et al., 2004).
Treatment of Cluster Headache
Methysergide maleate was reported to effectively prevent asystole and syncope attacks in a patient with cluster headaches, indicating its potential therapeutic use in such conditions (Erdinler et al., 2004).
Behavioral Effects in Animal Models
Research on rats demonstrated that methysergide improved the ability of animals to acquire and reproduce active avoidance reflexes, particularly in those with a deficit of corticosteroid hormones. This study highlights methysergide's influence on learning and behavior under varying hormonal conditions (Sapronov & Fedotova, 2001).
Role in Migraine and Cluster Headache Treatment
A survey among International Headache Society members underscored the importance of methysergide in treating migraine and cluster headaches, particularly in refractory cases. This indicates its unique position in headache management (MacGregor & Evers, 2017).
Historical Perspective in Migraine Treatment
Methysergide's historical role in migraine treatment is significant. Initially introduced as a preventive drug for migraine, it saw a decline in use due to side effects but continued to be valuable in experimental studies. Its derivative, methylergometrine, has been of interest due to its different pharmacological properties (Koehler & Tfelt-Hansen, 2008).
Migraine Prophylaxis
The development of methysergide as a migraine preventive agent marked a paradigm shift in understanding migraine as a medical condition rather than a psychological issue. It laid the foundation for current migraine prevention strategies (Rizzoli, 2014).
Safety And Hazards
properties
IUPAC Name |
(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2.C4H4O4/c1-4-15(12-25)22-21(26)14-8-17-16-6-5-7-18-20(16)13(10-23(18)2)9-19(17)24(3)11-14;5-3(6)1-2-4(7)8/h5-8,10,14-15,19,25H,4,9,11-12H2,1-3H3,(H,22,26);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,15+,19-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYXFDXUMVEZKS-ZVFOLQIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017106 | |
Record name | Methysergide hydrogen maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methysergide maleate | |
CAS RN |
129-49-7 | |
Record name | Methysergide maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methysergide maleate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methysergide maleate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759143 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methysergide hydrogen maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYSERGIDE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U7H1466GH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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